molecular formula C9H18O2Sn B14462812 Tin(IV) nonanoate CAS No. 69003-53-8

Tin(IV) nonanoate

Cat. No.: B14462812
CAS No.: 69003-53-8
M. Wt: 276.95 g/mol
InChI Key: CSEPKWKFFOQADQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tin(IV) nonanoate, also known as stannic nonanoate, is an organotin compound where tin is in the +4 oxidation state. This compound is part of the broader class of organotin compounds, which are characterized by tin atoms bonded to organic groups. This compound is used in various industrial applications due to its catalytic properties and ability to stabilize certain chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tin(IV) nonanoate can be synthesized through the reaction of tin(IV) chloride with nonanoic acid. The reaction typically occurs in an organic solvent such as toluene or xylene, under reflux conditions. The general reaction is as follows:

SnCl4+4C9H19COOHSn(C9H19COO)4+4HCl\text{SnCl}_4 + 4\text{C}_9\text{H}_{19}\text{COOH} \rightarrow \text{Sn(C}_9\text{H}_{19}\text{COO)}_4 + 4\text{HCl} SnCl4​+4C9​H19​COOH→Sn(C9​H19​COO)4​+4HCl

Industrial Production Methods

Industrial production of this compound often involves the same basic reaction but on a larger scale. The process requires careful control of temperature and reaction time to ensure high yield and purity. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Tin(IV) nonanoate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form tin oxides.

    Reduction: It can be reduced to lower oxidation states of tin, such as tin(II) compounds.

    Substitution: The nonanoate groups can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or other peroxides can oxidize this compound.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride can reduce it.

    Substitution Reactions: Ligands such as phosphines or amines can replace the nonanoate groups under appropriate conditions.

Major Products

    Oxidation: Tin(IV) oxide (SnO2)

    Reduction: Tin(II) compounds

    Substitution: Various organotin derivatives depending on the substituent used

Scientific Research Applications

Tin(IV) nonanoate has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis, particularly in esterification and transesterification reactions.

    Biology: Investigated for its potential use in biological systems due to its ability to interact with biomolecules.

    Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Used in the production of polymers and as a stabilizer in PVC manufacturing.

Mechanism of Action

The mechanism by which tin(IV) nonanoate exerts its effects is primarily through its ability to coordinate with other molecules. The tin center can form stable complexes with various ligands, facilitating catalytic reactions. In biological systems, this compound can interact with proteins and enzymes, potentially altering their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Tin(IV) acetate
  • Tin(IV) butyrate
  • Tin(IV) octanoate

Uniqueness

Tin(IV) nonanoate is unique due to its longer carbon chain compared to other tin(IV) carboxylates. This longer chain can influence its solubility, reactivity, and interaction with other molecules, making it suitable for specific applications where other tin(IV) compounds may not be as effective.

Properties

CAS No.

69003-53-8

Molecular Formula

C9H18O2Sn

Molecular Weight

276.95 g/mol

InChI

InChI=1S/C9H18O2.Sn/c1-2-3-4-5-6-7-8-9(10)11;/h2-8H2,1H3,(H,10,11);

InChI Key

CSEPKWKFFOQADQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)O.[Sn]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.